Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate
Description
Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate (CAS: 1308728-99-5) is a bicyclic sulfonate derivative with a unique structural framework. Its core consists of a rigid bicyclo[2.2.2]octane ring system, a methoxycarbonyl substituent at position 4, and a hydroxymethanesulfonate group linked to the sodium counterion . This compound is hypothesized to serve as a synthetic intermediate in pharmaceutical chemistry, particularly for enhancing solubility or stability of drug candidates due to its polar sulfonate group and sterically constrained bicyclic system .
Properties
IUPAC Name |
sodium;hydroxy-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S.Na/c1-17-8(12)10-2-5-11(6-3-10,7-4-10)9(13)18(14,15)16;/h9,13H,2-7H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUZVSKPYKQBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680672 | |
| Record name | Sodium hydroxy[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308728-99-5 | |
| Record name | Sodium hydroxy[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The bicyclo[2.2.2]octane core with the methoxycarbonyl substituent is synthesized by controlled oxidation and esterification steps.
Oxidation of 1,4-dimethylene cyclohexane with transition metal catalysts (e.g., cobalt, ruthenium) and oxidizing agents yields oxo-substituted bicyclo[2.2.2]octane intermediates. This is a key step to functionalize the bicyclic ring at the desired positions.
The methoxycarbonyl group is introduced via esterification reactions using reagents such as methyl chloroformate or dimethyl carbonate under controlled conditions.
Sulfonation to Introduce Hydroxymethanesulfonate Group
The sulfonate group is introduced by reacting the bicyclic ester intermediate with hydroxymethanesulfonic acid or sodium hydroxymethanesulfonate under basic conditions, typically in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (0–5°C) to minimize side reactions.
Alternative sulfonation methods involve treatment with sulfuric acid (concentrated, >90%) or fuming sulfuric acid at controlled temperatures (room temperature to 80°C) and specific molar ratios (acid to substrate between 2:1 and 100:1). These conditions favor the formation of sulfonated bicyclo[2.2.2]octane derivatives without significant decomposition.
Bromination and Functional Group Transformations
Bromination of the bicyclic core at position 4 is achieved using bromine in dichloromethane or hexane , often in the presence of mercuric oxide as a catalyst, under reflux conditions for several hours. This step is important for further functional group modifications leading to the sulfonate derivative.
Reduction steps, such as using sodium borohydride in aqueous solution at room temperature , convert carboxylic acid groups to alcohols or other intermediates needed for subsequent sulfonation or substitution reactions.
Reaction Conditions and Yields
Purity and Analytical Validation
Purity of the final compound is typically confirmed by High-Performance Liquid Chromatography (HPLC) , aiming for ≥95% purity.
Structural confirmation uses ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy , where characteristic signals for the methyl ester (singlet at δ 3.6–3.8 ppm in CDCl3) and sulfonate groups are observed.
Mass spectrometry and elemental analysis support molecular weight and formula verification.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and spatial orientation. The methanesulfonate group enhances its solubility in water, while the methoxycarbonyl group introduces additional reactivity, particularly in esterification and substitution reactions. The stability of this bicyclic structure under various conditions influences its reactivity profile, making it a versatile compound for further chemical transformations.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate serves as an essential building block in synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
- Reactivity Studies: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it valuable for studying reaction dynamics.
2. Biology:
- Biochemical Assays: This compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways. Preliminary studies suggest that similar compounds can influence enzyme activity or receptor binding, indicating potential biological interactions that warrant further research.
- Drug Design: The interactions of this compound with proteins or enzymes are crucial for understanding its mechanism of action in biological systems, which could lead to novel therapeutic applications.
3. Medicine:
- Therapeutic Applications: Research into the pharmacological properties of this compound has revealed potential applications in drug development and delivery systems. Its unique structural features may allow it to modulate biological targets effectively.
4. Industry:
- Production of Specialty Chemicals: The compound is employed in producing specialty chemicals and materials with specific properties, leveraging its unique reactivity and solubility characteristics.
Case Studies and Research Findings
While specific case studies on this compound were not detailed in the available literature, related compounds have demonstrated significant biological activity in pharmacological research. Investigations into similar compounds have shown their potential to modulate enzyme activity and influence metabolic pathways, suggesting that this compound may exhibit comparable effects.
Mechanism of Action
The mechanism of action of sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[2.2.2]octane Family
(a) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1459-96-7)
- Structural Differences : Lacks the hydroxymethanesulfonate group but shares the bicyclo[2.2.2]octane core and methoxycarbonyl substituent.
- Synthesis : Produced via ester hydrolysis of methyl 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylate, a common precursor in bicyclic compound synthesis .
- Applications : Used as a building block for rigid, lipophilic moieties in drug design.
(b) {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride (CAS: 1803596-85-1)
- Structural Differences : Contains a sulfonyl chloride group instead of the sodium sulfonate salt.
- Reactivity : Acts as a sulfonating agent in organic synthesis. Its molecular weight (222.74 g/mol) and storage conditions (4°C) suggest sensitivity to hydrolysis .
- Applications : Intermediate for introducing sulfonate groups into hydrophobic scaffolds.
(c) Sodium Hydroxymethanesulfonate (CAS: 552-41-0)
- Structural Differences : A simpler analogue lacking the bicyclic system and methoxycarbonyl group.
- Properties : Higher solubility in polar solvents (e.g., water) due to reduced steric hindrance. Purity >95% with a melting point of 48–50°C .
- Applications : Used as a buffering agent or stabilizer in industrial formulations.
(a) N-(4-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)pyrrolidine-1-sulfonamide
- Structural Differences : Features a pyrrolidine-sulfonamide group and a fused heterocyclic system instead of the methoxycarbonyl-sulfonate motif.
- Synthesis : Prepared via multi-step reactions involving tosyl protection, sulfonylation, and deprotection .
- Applications : Intermediate for kinase inhibitors, leveraging the bicyclo[2.2.2]octane’s conformational rigidity .
(b) Diethyl 2-(4-(Cyclopropanesulfonamido)bicyclo[2.2.2]octan-1-yl)-2-oxoethylphosphonate
- Structural Differences : Contains a phosphonate ester and cyclopropane sulfonamide group.
- Synthesis: Derived from methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate via sulfonylation and phosphorylation .
- Applications: Potential prodrug candidate due to hydrolyzable phosphonate groups.
Comparative Data Table
Biological Activity
Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate, with CAS number 1308728-99-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNaOS
- Molecular Weight : 292.32 g/mol
- Structure : The compound features a bicyclic structure, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating central nervous system (CNS) disorders.
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Modulation : The bicyclic structure may allow for interactions with neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Antimicrobial Activity
A study conducted by Qin et al. (2015) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 64 μg/mL and 32 μg/mL, respectively. This suggests its potential as an antimicrobial agent in clinical settings .
Neuropharmacological Research
Research involving the synthesis of bicyclic analogs has shown that compounds similar to this compound can act as agonists or antagonists at various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). These findings indicate a possible role in modulating cognitive functions and treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate, and how is purity validated?
Methodological Answer:
The synthesis typically involves esterification and sulfonation steps. A common precursor, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 18720-35-9), is reacted with hydroxymethanesulfonic acid under basic conditions to introduce the sulfonate group. Key steps include:
- Esterification : Use of methyl chloroformate or dimethyl carbonate for methoxycarbonyl group introduction.
- Sulfonation : Reaction with sodium hydroxymethanesulfonate in anhydrous THF at 0–5°C to avoid side reactions.
Purity is validated via HPLC (≥95.0% purity threshold) and 1H/13C NMR to confirm structural integrity. For example, the methyl ester group shows a characteristic singlet at δ 3.6–3.8 ppm in CDCl3 .
Basic: How is the structural conformation of this bicyclo[2.2.2]octane derivative characterized experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for resolving the bicyclo[2.2.2]octane core. Key geometric parameters include:
- Bond lengths : C1-C4 (1.54 Å), C4-O (methoxycarbonyl) (1.43 Å).
- Dihedral angles : Methanesulfonate group orientation relative to the bicyclic system (e.g., 110–120°).
Comparisons to similar bicyclo[2.2.2]octane structures (e.g., tert-butyl derivatives) confirm consistency in ring strain and substituent spatial arrangement . Solid-state NMR (13C CP/MAS) further validates crystallographic data by analyzing chemical shift anisotropy .
Basic: What safety protocols are advised for handling this compound based on toxicity data?
Methodological Answer:
Toxicity studies on structurally related sodium 4-(methoxycarbonyl)phenolate indicate:
- NOAEL : ≥250 mg/kg/day in rats (oral, OECD Guideline 414).
- Developmental Toxicity : No adverse effects observed in rabbits at 300 mg/kg/day.
Recommended protocols: - Use PPE (gloves, lab coat, goggles) to prevent dermal exposure.
- Work in a fume hood to avoid inhalation of fine powders.
- Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfonate group .
Advanced: How does this compound serve as a bioisostere in drug design, and what computational tools validate its utility?
Methodological Answer:
The bicyclo[2.2.2]octane core mimics para-substituted phenyl rings in bioisosteric replacements. Key validations include:
- Geometric Similarity : Distance (r) between substituents (≈4.1 Å) matches para-phenyl distances (4.0–4.2 Å).
- Torsional Angles (φ1/φ2) : 0–10° deviation from phenyl ring analogs.
DFT calculations (B3LYP/6-31G*) optimize substituent orientation, while MD simulations (AMBER) assess stability in protein binding pockets (e.g., kinase inhibitors). Experimental validation via SAR studies on lead compounds confirms retained activity with improved solubility .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
Discrepancies often arise in sulfonate group reactivity due to solvent effects or protonation states. Strategies include:
Solvent Correction : Use COSMO-RS models to adjust computational solvation energies.
pH-Dependent Studies : Titrate reaction mixtures to assess sulfonate deprotonation (pKa ≈ 1.5–2.0).
Kinetic Isotope Effects (KIE) : Compare H/D exchange rates in methanesulfonate vs. aryl sulfonates to identify mechanistic outliers.
Cross-validate with Hammett plots using substituents on the bicyclo[2.2.2]octane core to correlate electronic effects .
Advanced: What methodologies assess the compound’s stability under catalytic or physiological conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition onset at 220°C, with mass loss correlating to sulfonate group degradation.
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48 hours; monitor via LC-MS for methoxycarbonyl hydrolysis (expected <5% degradation).
- Catalytic Screening : Test in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using biphasic conditions (H2O/toluene) to retain sulfonate solubility. Track by 19F NMR if fluorinated analogs are used .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
